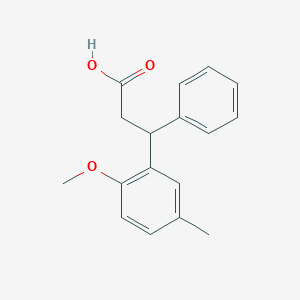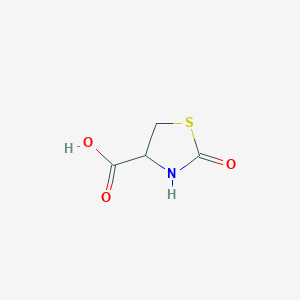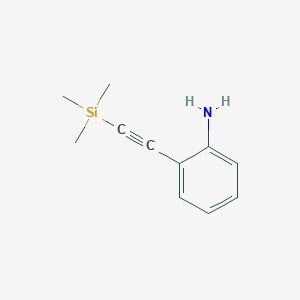
2-((Trimethylsilyl)ethynyl)aniline
Vue d'ensemble
Description
2-((Trimethylsilyl)ethynyl)aniline is a derivative of 2-ethynylaniline . It can be prepared by the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene .
Synthesis Analysis
The synthesis of 2-((Trimethylsilyl)ethynyl)aniline involves a palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene .Molecular Structure Analysis
The molecular formula of 2-((Trimethylsilyl)ethynyl)aniline is C11H15NSi . The molecular weight is 189.33 g/mol .Applications De Recherche Scientifique
Organic Synthesis
2-((Trimethylsilyl)ethynyl)aniline: is a valuable reagent in organic synthesis. It serves as a precursor for various organic transformations due to its reactive ethynyl group, which can be utilized in cross-coupling reactions . For instance, it can be used in the synthesis of N-(2-trimethylsilylethynylphenyl)methanesulfonamide , a compound that could be further modified to create more complex molecules for pharmaceutical applications .
Pharmaceuticals
In the pharmaceutical industry, 2-((Trimethylsilyl)ethynyl)aniline is used as a building block for the synthesis of complex molecules. It has been employed in the creation of 7H-naphtho[1,8-bc]acridin-7-one derivatives , which are studied for their potential therapeutic properties . These derivatives could be explored for their anticancer or antiviral activities, making this compound significant in drug development research.
Material Science
The compound’s utility extends to material science, where it can contribute to the development of novel materials. Its incorporation into polymers could lead to materials with enhanced electrical properties, suitable for use in electronics or as part of solar cell components . The ethynyl group in 2-((Trimethylsilyl)ethynyl)aniline offers a point of attachment for creating conductive polymers.
Chemical Analysis
2-((Trimethylsilyl)ethynyl)aniline: plays a role in chemical analysis as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or verifying analytical methods in laboratories . It can help in the development of new analytical techniques for detecting complex organic molecules.
Polymer Chemistry
In polymer chemistry, 2-((Trimethylsilyl)ethynyl)aniline is used to synthesize new polymeric structures. It can act as a monomer that, when polymerized, forms a backbone for conducting polymers or as a cross-linker to enhance the stability of polymer chains . These polymers could have applications ranging from flexible electronics to advanced coatings.
Agricultural Chemistry
While direct applications of 2-((Trimethylsilyl)ethynyl)aniline in agricultural chemistry are not widely reported, its derivatives could be investigated for their potential as growth regulators or pesticides . The compound’s reactivity might allow for the synthesis of molecules that interact with plant or insect biology, providing a basis for developing new agrochemicals.
Environmental Studies
The compound’s derivatives could be used in environmental studies to understand the fate of organic molecules in the environment. They could serve as tracers or probes to study pollution pathways or the degradation processes of organic compounds in various ecosystems .
Safety and Hazards
2-((Trimethylsilyl)ethynyl)aniline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Propriétés
IUPAC Name |
2-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXSBRZDPKQYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402601 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Trimethylsilyl)ethynyl)aniline | |
CAS RN |
103529-16-4 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(trimethylsilyl)ethynyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 2-((trimethylsilyl)ethynyl)aniline highlighted in the provided research papers?
A1: The research papers showcase 2-((trimethylsilyl)ethynyl)aniline as a versatile precursor for synthesizing complex heterocyclic compounds.
- Palladium-Catalyzed Reactions: One study [] demonstrates the use of 2-((trimethylsilyl)ethynyl)aniline derivatives in palladium-catalyzed reactions to produce 2-allylindole and 2-allylbenzofuran derivatives. Importantly, the stereoselectivity of the final indole products can be influenced by the type of nitrogen protecting group on the starting 2-((trimethylsilyl)ethynyl)aniline.
- Quinoline Synthesis: Another research paper [, ] highlights the application of 2-((trimethylsilyl)ethynyl)aniline in the synthesis of 4-alkoxy-2-arylquinolines. This efficient one-pot synthesis involves a sulfuric acid-promoted condensation cyclization reaction between 2-((trimethylsilyl)ethynyl)aniline and arylaldehydes in alcoholic solvents.
Q2: How does the structure of the N-protecting group on 2-((trimethylsilyl)ethynyl)aniline affect the stereoselectivity of palladium-catalyzed reactions?
A2: While the provided abstracts don't delve into the mechanistic details, they highlight that different N-protecting groups on the 2-((trimethylsilyl)ethynyl)aniline starting material lead to different stereoisomers of the final 2-allylindole products []. This suggests that the steric bulk and electronic properties of the N-protecting group likely influence the orientation of intermediates during the palladium-catalyzed reaction, ultimately dictating the stereochemical outcome. Further investigation into the specific N-protecting groups and their corresponding product ratios would be needed to understand this effect fully.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



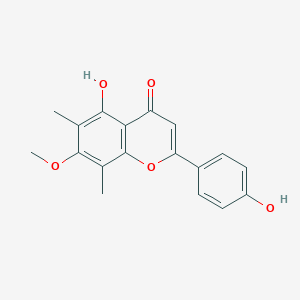
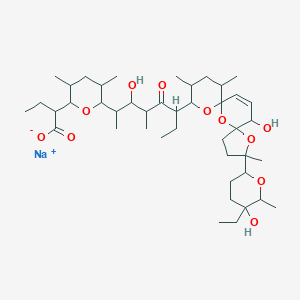


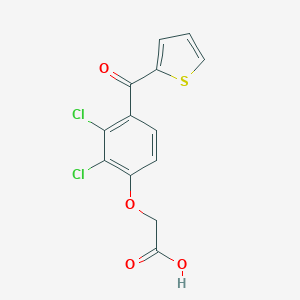
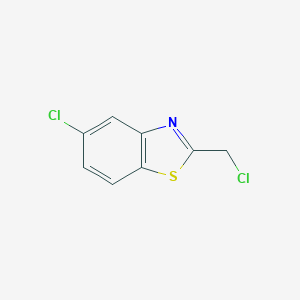


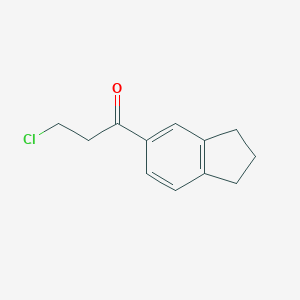
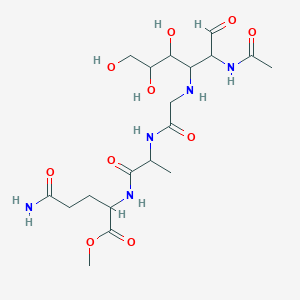
![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)
